molecular formula C14H13BrN2 B15157820 N-Benzyl-3-bromobenzenecarboximidamide

N-Benzyl-3-bromobenzenecarboximidamide

Cat. No.: B15157820
M. Wt: 289.17 g/mol
InChI Key: VBBNYBYNIYBJCM-UHFFFAOYSA-N
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Description

N-Benzyl-3-bromobenzenecarboximidamide (CAS 26157-85-7) is a valuable chemical building block in medicinal chemistry and drug discovery research. This brominated benzamidine derivative features a benzyl substitution on the amidine nitrogen, a structure known to contribute to bioactive molecule development. The compound's molecular framework is frequently utilized in the synthesis of more complex molecules targeting various disease pathways, including investigations into receptor tyrosine kinase-mediated disorders . Its structure consists of a bromophenyl core linked to a benzyl-substituted carboximidamide group, making it a versatile intermediate for constructing diverse chemical libraries. Researchers employ this compound in the design and development of potential therapeutic agents for a range of conditions, with studies exploring compounds containing similar N-benzyl carboxamide motifs showing promise in neurodegenerative disease research, particularly as multi-target inhibitors of enzymes like monoamine oxidase and cholinesterase . The bromine atom at the 3-position provides an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, while the benzyl-amidine group can participate in various molecular interactions important for binding to biological targets. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13BrN2

Molecular Weight

289.17 g/mol

IUPAC Name

N'-benzyl-3-bromobenzenecarboximidamide

InChI

InChI=1S/C14H13BrN2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,16,17)

InChI Key

VBBNYBYNIYBJCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=CC(=CC=C2)Br)N

Origin of Product

United States

Synthetic Methodologies and Strategies for N Benzyl 3 Bromobenzenecarboximidamide

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of N-Benzyl-3-bromobenzenecarboximidamide identifies the central carboximidamide C-N bond as the most logical point for disconnection. This strategic bond cleavage simplifies the target molecule into two primary synthons: an electrophilic 3-bromobenzoyl equivalent and a nucleophilic benzylamine (B48309) moiety.

The most practical synthetic equivalents for these synthons are 3-bromobenzonitrile (B1265711) and benzylamine. The nitrile group in 3-bromobenzonitrile serves as a latent carboxylic acid derivative, which can be activated to react with the amine. This approach is advantageous as it bypasses the often more complex direct amidation of a carboxylic acid, which typically requires coupling agents. The retrosynthetic pathway is summarized as follows: the target this compound is disconnected to 3-bromobenzonitrile and benzylamine.

Synthesis of Precursor Building Blocks

The successful synthesis of the target compound relies on the efficient preparation of its key precursors, 3-bromobenzonitrile and benzylamine.

Preparation of 3-Bromobenzonitrile and its Activated Derivatives

3-Bromobenzonitrile is a commercially available aromatic nitrile. cdhfinechemical.comnih.gov Its synthesis can be achieved through various standard organic chemistry methods. One common laboratory-scale approach involves the Sandmeyer reaction, starting from 3-bromoaniline (B18343). In this process, the amino group of 3-bromoaniline is diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment with a cyanide salt, typically copper(I) cyanide, replaces the diazonium group with a nitrile, yielding 3-bromobenzonitrile.

Alternatively, the direct bromination of benzonitrile (B105546) can be employed, though this may lead to a mixture of isomers requiring purification. For the subsequent formation of the carboximidamide, the nitrile group itself is the key reactive center, often requiring activation under acidic conditions as seen in the Pinner reaction.

Table 1: Properties of 3-Bromobenzonitrile

Property Value
CAS Number 6952-59-6 chemicalbook.com
Molecular Formula C₇H₄BrN chemicalbook.com

| Molecular Weight | 182.02 g/mol chemicalbook.com |

Synthesis and Functionalization of Benzylamine

Benzylamine is a widely used primary amine in organic synthesis. Industrial production often involves the reaction of benzyl (B1604629) chloride with ammonia (B1221849). wikipedia.org This method can sometimes lead to over-alkylation, producing secondary and tertiary amines as byproducts. prepchem.com A common alternative to control the reaction is the Gabriel synthesis, where potassium phthalimide (B116566) is N-alkylated with benzyl chloride, followed by hydrazinolysis to release the primary amine. acs.org

Another significant industrial route is the reductive amination of benzaldehyde (B42025). wikipedia.org This process involves reacting benzaldehyde with ammonia in the presence of a reducing agent, typically hydrogen gas over a Raney nickel catalyst, to form benzylamine directly. wikipedia.orgchemicalbook.com

Table 2: Common Synthetic Routes to Benzylamine

Method Reactants Key Reagents/Catalysts
Alkylation of Ammonia Benzyl Chloride, Ammonia -
Delépine Reaction Benzyl Chloride, Hexamethylenetetramine Acidic hydrolysis
Reductive Amination Benzaldehyde, Ammonia H₂, Raney Nickel wikipedia.orgchemicalbook.com

| Gabriel Synthesis | Benzyl Chloride, Potassium Phthalimide | Hydrazine acs.org |

Formation of the Benzenecarboximidamide Moiety

The crucial step in the synthesis is the construction of the benzenecarboximidamide core by coupling the two precursor fragments.

Classical Imidamide Synthesis Routes (e.g., Pinner reaction adaptations)

The Pinner reaction is a classic and highly effective method for preparing imidates, which are direct precursors to carboximidamides (also known as amidines). wikipedia.orgorganic-chemistry.org The reaction is typically carried out in two stages.

First, 3-bromobenzonitrile is treated with an anhydrous alcohol (such as ethanol) in the presence of dry hydrogen chloride (HCl) gas. rroij.comrroij.com The acid protonates the nitrile nitrogen, activating the carbon atom for nucleophilic attack by the alcohol. This sequence forms an alkyl imidate hydrochloride salt, often referred to as a Pinner salt. wikipedia.orgorganic-chemistry.org

In the second stage, the isolated Pinner salt is reacted with benzylamine. The amine displaces the alkoxy group from the imidate to form the final this compound, usually as its hydrochloride salt. The reaction with amines is an efficient way to produce N-substituted amidinium compounds. rroij.com Careful control of reaction conditions, such as maintaining low temperatures, is often necessary to prevent the unstable Pinner salt from undergoing side reactions. wikipedia.org

Emerging Catalytic Approaches for Carboximidamide Formation

While classical methods like the Pinner reaction are robust, modern organic synthesis has seen the development of catalytic approaches for C-N bond formation that could be adapted for carboximidamide synthesis. These methods often offer milder reaction conditions and improved functional group tolerance.

Palladium-catalyzed aminocarbonylation reactions, for instance, have been used to synthesize amides from aryl halides, carbon monoxide, and amines. nih.gov While this typically yields amides, modifications of the catalytic system or substrate could potentially lead to imidamide-like structures. The development of specific catalysts for the direct coupling of nitriles and amines to form amidines is an active area of research. These approaches might involve metal catalysts that facilitate the addition of the N-H bond of the amine across the carbon-nitrogen triple bond of the nitrile. Such catalytic routes could provide a more atom-economical and direct alternative to traditional stoichiometric methods.

Table 3: Compound Names Mentioned

Compound Name
This compound
3-Bromobenzonitrile
Benzylamine
3-Bromoaniline
Sodium Nitrite
Copper(I) Cyanide
Benzonitrile
Benzyl Chloride
Ammonia
Potassium Phthalimide
Benzaldehyde
Hydrogen Chloride

Strategies for Incorporating the N-Benzyl Group

The introduction of the benzyl group onto the nitrogen atom of the imidamide precursor, 3-bromobenzimidamide, is a critical step in the synthesis. This transformation requires methods that are efficient and selective, avoiding common side reactions such as dialkylation.

Direct N-alkylation using benzyl halides, such as benzyl bromide or benzyl chloride, is a conventional and straightforward approach for forming the N-benzyl bond. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the 3-bromobenzimidamide acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide.

The choice of benzyl halide can influence the reaction rate, with benzyl bromide generally being more reactive than benzyl chloride, which may lead to faster reaction times. chalmers.se The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct formed during the reaction, thereby driving the equilibrium towards the product. The selection of the base and solvent system is crucial to optimize the yield and minimize the formation of the dialkylated byproduct.

Table 1: Comparison of Benzyl Halides for N-Alkylation

ReagentRelative ReactivityTypical ConditionsPotential Byproducts
Benzyl BromideHigherNon-polar aprotic solvent (e.g., THF, DCM), mild base (e.g., K₂CO₃, Et₃N), room temperature to mild heat.N,N-dibenzyl-3-bromobenzenecarboximidamide, quaternary ammonium (B1175870) salts.
Benzyl ChlorideLowerMay require higher temperatures or a stronger base compared to benzyl bromide. chalmers.seN,N-dibenzyl-3-bromobenzenecarboximidamide.

Preliminary mechanistic studies on analogous reactions suggest that under promoter-free conditions, benzyl halides can directly react with electron-rich substrates. researchgate.net However, for amine alkylation, a base is standard practice to ensure efficient conversion.

Achieving mono-N-alkylation without the formation of dialkylated products is a significant challenge in amine synthesis. Chemoselective methods are employed to enhance the formation of the desired mono-benzyl product. One such strategy involves the use of specific reagent systems that favor mono-substitution.

For instance, a reagent system comprising chlorodiphenylphosphine, imidazole (B134444), and molecular iodine has been shown to be highly efficient for the mono-N-alkylation of amines with alcohols. researchgate.net While this system uses benzyl alcohol instead of a benzyl halide, it highlights an approach where the choice of reagents inherently provides high selectivity for the monoalkylated product. researchgate.net Adapting such a system for the benzylation of 3-bromobenzimidamide could provide a high-yield pathway to the target compound while avoiding over-alkylation.

Another strategy involves the activation of the amine precursor under strongly basic conditions. core.ac.uk By using a strong base like n-butyllithium (nBuLi), the amine can be deprotonated to form a more reactive nucleophile. core.ac.uk Careful control of stoichiometry and reaction conditions can favor the formation of the mono-N-substituted amidine. core.ac.uk

Bromination Strategies for the Benzene (B151609) Ring

The introduction of the bromine atom at the meta-position of the benzene ring is a key feature of the target molecule. This can be achieved either by starting with an already brominated precursor or by brominating the benzene ring at a later stage in the synthesis.

The synthesis can commence from a non-brominated precursor, such as benzonitrile. The nitrile group (-CN) is an electron-withdrawing group, which acts as a meta-director in electrophilic aromatic substitution reactions. Therefore, direct bromination of benzonitrile using an electrophilic bromine source, such as bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS), would preferentially yield 3-bromobenzonitrile. nih.govresearchgate.net This intermediate can then be converted to 3-bromobenzimidamide.

The amidine group itself is also deactivating and meta-directing. Therefore, direct bromination of benzamidine (B55565) would also be expected to yield the 3-bromo derivative. The choice of brominating agent and reaction conditions is critical for achieving high regioselectivity and yield. nih.govresearchgate.net

Table 2: Common Reagents for Regioselective Bromination

Reagent SystemDescriptionSelectivity
Br₂ / FeBr₃A classic electrophilic brominating agent. The Lewis acid polarizes the Br-Br bond, creating a strong electrophile.Generally effective for deactivating rings, directing meta.
N-Bromosuccinimide (NBS) / Acid CatalystA milder source of electrophilic bromine, often used when high selectivity is required. nih.govCan provide high regioselectivity under controlled conditions. nih.govresearchgate.net
Tetraalkylammonium tribromidesThese reagents can offer high para-selectivity for activated rings like phenols, but their selectivity on deactivated rings is different. nih.govPositional selectivity is highly substrate-dependent.

Theoretical analysis and experimental verification have consistently shown that electrophilic aromatic bromination is a reliable method for preparing aryl bromides, with predictable regioselectivity based on the electronic properties of the directing groups on the aromatic ring. nih.govresearchgate.net

An alternative strategy involves the bromination of the fully formed N-benzylbenzenecarboximidamide scaffold. In this case, the regiochemical outcome of the electrophilic bromination would be directed by the N-benzylcarboximidamide group. As this group is electron-withdrawing, it would direct the incoming electrophile (bromine) to the meta-positions of the benzene ring.

This approach may be less desirable due to the potential for side reactions, including bromination of the electron-rich benzene ring of the N-benzyl group. Protecting the benzyl group or using highly regioselective bromination conditions would be necessary to ensure the desired outcome. The development of promoter-regulated, switchable site-selective bromination techniques for complex molecules like benzanilides demonstrates that achieving high regioselectivity is possible, but requires careful optimization. mdpi.com

Considerations for Sustainable and Scalable Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to develop processes that are environmentally friendly, efficient, and scalable. The synthesis of this compound can be optimized by incorporating these principles.

Key areas for developing a sustainable synthesis include:

Solvent Selection: Traditional syntheses often use volatile and hazardous organic solvents. The development of solvent-free reaction conditions, as demonstrated in the synthesis of related benzimidazole (B57391) structures, can significantly reduce environmental impact. eprajournals.comeprajournals.com Grinding reactants together at ambient temperature is one such solvent-free technique.

Catalysis: Moving from stoichiometric reagents to catalytic methods improves atom economy and reduces waste. For instance, developing catalytic methods for N-alkylation or using recyclable catalysts for the bromination step would be beneficial. nih.gov

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov

Atom Economy: The synthesis should be designed to maximize the incorporation of atoms from the starting materials into the final product. Reactions like direct C-H activation or catalytic cycles that generate minimal byproducts are preferred. walisongo.ac.id

Renewable Feedstocks: For large-scale production, exploring the use of renewable feedstocks derived from biomass can enhance the sustainability of the process. eprajournals.com

Evaluating synthetic routes using green chemistry metrics, such as Process Mass Intensity (PMI) and Atom Economy, allows for a quantitative comparison of different methodologies, guiding the development of a truly sustainable and scalable process. walisongo.ac.id

Application of Green Chemistry Metrics

Green chemistry metrics are essential tools for evaluating the environmental impact and efficiency of chemical processes. Key metrics include atom economy, which calculates the proportion of reactant atoms incorporated into the desired product, and reaction mass efficiency (RME), which provides a more comprehensive assessment by considering reaction yield and stoichiometry. walisongo.ac.idtamu.edu The goal of applying these metrics is to design synthetic routes that minimize waste and maximize resource utilization. buecher.demdpi.com

For a hypothetical synthesis of this compound, the application of these metrics would involve a detailed analysis of the chosen synthetic route. For instance, a traditional synthesis might involve the reaction of 3-bromobenzonitrile with benzylamine. The atom economy of such a reaction would be calculated as follows:

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

A higher atom economy indicates a more efficient reaction with less waste generated. primescholars.comjocpr.com Similarly, the reaction mass efficiency would account for the actual masses of reactants used and the isolated mass of the product, providing a more practical measure of the process's greenness. tamu.eduresearchgate.net

However, without established and documented synthetic procedures for this compound, any calculation or detailed analysis of green chemistry metrics remains purely theoretical.

Development of Catalytic and Flow Chemistry Approaches

Modern synthetic chemistry is increasingly moving towards the use of catalytic methods and flow chemistry to improve efficiency, safety, and scalability. Catalytic reactions, by their nature, often lead to higher atom economy as the catalyst is not consumed in the reaction. nih.gov For the synthesis of carboximidamides, various catalytic systems could potentially be explored to facilitate the addition of an amine to a nitrile.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages. These include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scaling-up of production. nih.gov The development of a flow chemistry process for the synthesis of this compound would represent a significant advancement, likely leading to a more efficient and sustainable manufacturing process.

The application of Ni/photoredox dual catalysis, for example, has been shown to be effective for the synthesis of other N-benzylic compounds, suggesting a potential avenue for future research in this area. nih.gov

Unfortunately, as with green chemistry metrics, the absence of any published synthetic routes for this compound means that the development and application of catalytic and flow chemistry approaches remain a prospective endeavor rather than a documented reality.

Advanced Spectroscopic and Structural Characterization

Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of N-Benzyl-3-bromobenzenecarboximidamide would provide critical information about the number, connectivity, and chemical environment of protons. The aromatic protons on the 3-bromophenyl ring are expected to appear as a complex multiplet pattern in the downfield region (typically δ 7.0-8.0 ppm) due to spin-spin coupling. The protons of the benzyl (B1604629) group would also be found in the aromatic region, likely overlapping with the signals from the bromophenyl ring. The methylene (B1212753) (-CH₂-) protons of the benzyl group would likely appear as a doublet, due to coupling with the adjacent N-H proton, in the range of δ 4.5-5.0 ppm. The N-H protons of the imidamide group would be expected to produce broad signals, the chemical shifts of which are highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₄Br) 7.0 - 8.0 Multiplet
Aromatic (C₆H₅) 7.2 - 7.5 Multiplet
Methylene (CH₂) 4.5 - 5.0 Doublet
Imidamide (NH) Variable (Broad) Singlet (broad)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would reveal the carbon framework of the molecule. The carbon atom of the C=N bond in the imidamide group is expected to have a characteristic chemical shift in the range of δ 160-170 ppm. The aromatic carbons would generate a series of signals between δ 120-140 ppm. The carbon atom attached to the bromine would likely be found around δ 122 ppm. The methylene carbon of the benzyl group would be expected to appear further upfield, typically in the δ 40-50 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Imidamide (C=N) 160 - 170
Aromatic (C₆H₄Br & C₆H₅) 120 - 140
Methylene (CH₂) 40 - 50
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, especially in the complex aromatic regions, two-dimensional (2D) NMR techniques would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of protons within the 3-bromophenyl and benzyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons (e.g., linking the methylene protons to the methylene carbon).

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Imidamide Nitrogens

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, would provide direct information about the electronic environment of the two nitrogen atoms in the imidamide functional group. The chemical shifts of these nitrogens would be distinct and would be influenced by tautomeric equilibria and hydrogen bonding.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong absorption band around 1640-1680 cm⁻¹ would be indicative of the C=N stretching vibration of the imidamide group. The N-H stretching vibrations would likely appear as a broad band in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, and the C-Br stretching vibration would be expected in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch 3100 - 3500 (broad)
Aromatic C-H Stretch > 3000
C=N Stretch (Imidamide) 1640 - 1680
C-Br Stretch < 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For a compound like this compound, the UV-Vis spectrum would be expected to reveal absorptions corresponding to π → π* and n → π* transitions. The aromatic rings (both the 3-bromophenyl and the benzyl groups) contain π-electron systems that give rise to characteristic strong absorptions.

The conjugation between the 3-bromophenyl ring and the carboximidamide group would likely result in a bathochromic (red) shift of the π → π* transition compared to unconjugated benzene (B151609). The presence of the bromine atom, an auxochrome, might also subtly influence the absorption maxima and molar absorptivity. The non-bonding electrons on the nitrogen atoms of the imidamide group could lead to weaker n → π* transitions.

A hypothetical data table for the UV-Vis absorption of this compound in a solvent like ethanol (B145695) might look as follows, based on data for similar aromatic compounds:

Transition λmax (nm) (Hypothetical) Molar Absorptivity (ε, M⁻¹cm⁻¹) (Hypothetical)
π → π~ 250 - 280> 10,000
n → π~ 300 - 330< 2,000

This data is illustrative and not based on experimental results for the specific compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition. For this compound (C₁₄H₁₃BrN₂), the expected exact mass would be calculated and compared to the experimental value, typically with an error of less than 5 ppm. The presence of bromine would be readily identifiable due to the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio, leading to M+ and M+2 peaks of nearly equal intensity.

The fragmentation pattern in the mass spectrum provides valuable structural information. For this molecule, common fragmentation pathways would likely involve the cleavage of the benzylic C-N bond to form a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often a base peak. Another significant fragmentation could be the loss of the benzylamine (B48309) radical or molecule. The 3-bromophenyl moiety would also produce characteristic fragments.

A hypothetical fragmentation table is presented below:

m/z (Hypothetical) Fragment Ion (Hypothetical) Notes
288/290[C₁₄H₁₃BrN₂]⁺Molecular ion peak (M+), showing the Br isotope pattern.
91[C₇H₇]⁺Benzyl cation, likely the base peak.
183/185[C₇H₄BrN]⁺Fragment from cleavage of the N-benzyl bond.
155/157[C₆H₄Br]⁺Bromophenyl cation.
104[C₇H₆N]⁺Fragment containing the benzonitrile (B105546) moiety.

This data is illustrative and not based on experimental results for the specific compound.

Crystallographic Analysis for Solid-State Structure

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformation

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound were grown, SCXRD analysis would provide precise bond lengths, bond angles, and torsion angles. This would allow for an unambiguous determination of the molecular conformation, including the relative orientations of the 3-bromophenyl and benzyl groups with respect to the central carboximidamide plane. The planarity of the imidamide group and the geometry around the C=N double bond (E/Z isomerism) would be established.

Investigation of Polymorphism and Co-crystallization Potential

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for a molecule like this compound due to its conformational flexibility and potential for different hydrogen bonding arrangements. Different crystallization conditions (e.g., solvent, temperature) could potentially yield different polymorphs, each with unique crystal structures and physical properties. A systematic screening for polymorphs would be a necessary step in the solid-state characterization of this compound.

Furthermore, the presence of strong hydrogen bonding functionalities suggests that this compound has significant potential for co-crystallization. By introducing other molecules (co-formers) with complementary hydrogen bonding sites, it would be possible to form new multi-component crystalline solids with potentially modified physical properties.

Reactivity and Mechanistic Investigations of N Benzyl 3 Bromobenzenecarboximidamide

Reactivity of the Imidamide Functional Group

The imidamide functional group, with its characteristic C(=N)-N linkage, is a focal point for a variety of chemical transformations. Its reactivity is a composite of the nucleophilic and electrophilic nature of its constituent atoms, the potential for tautomerism, and its susceptibility to degradation pathways such as hydrolysis.

The imidamide group possesses both nucleophilic and electrophilic centers. The nitrogen atoms, with their lone pairs of electrons, can act as nucleophiles. The imino nitrogen is generally more basic and nucleophilic than the amino nitrogen due to the delocalization of the amino nitrogen's lone pair into the C=N double bond. This delocalization is analogous to the resonance stabilization found in amides, which reduces the nucleophilicity of the nitrogen atom. quora.com

Conversely, the imidamide carbon atom is electrophilic. The polarization of the C=N double bond, with the nitrogen being more electronegative than carbon, results in a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles. Protonation of one of the nitrogen atoms can further enhance the electrophilic character of the imidamide carbon. solubilityofthings.com

The nucleophilicity of the imidamide nitrogen atoms can be influenced by the substituents attached to them. In N-Benzyl-3-bromobenzenecarboximidamide, the benzyl (B1604629) group on one nitrogen and the 3-bromophenyl group on the carbon influence the electron density and steric accessibility of these centers.

Atom/GroupPropertyInfluencing Factors
Imino NitrogenNucleophilic, BasicLone pair availability
Amino NitrogenLess NucleophilicLone pair delocalization (resonance)
Imidamide CarbonElectrophilicPolarization of C=N bond, Electronegativity of Nitrogen

Imidamides can exhibit tautomerism, a phenomenon involving the migration of a proton. encyclopedia.pub In the case of this compound, prototropic tautomerism can occur, leading to an equilibrium between two tautomeric forms. This dynamic equilibrium can significantly influence the reaction pathways by presenting different reactive species. beilstein-journals.orgnih.gov The position of the equilibrium is dependent on factors such as the solvent, temperature, and the electronic nature of the substituents. researchgate.net The study of tautomerism is crucial as the binding affinity of each tautomer to a biological target can differ. encyclopedia.pub

Imidamides, similar to amides, are susceptible to hydrolysis, which involves the cleavage of the C-N bond upon reaction with water. solubilityofthings.com This process can be catalyzed by either acids or bases. youtube.com

Under acidic conditions, the hydrolysis is typically initiated by the protonation of one of the nitrogen atoms, which increases the electrophilicity of the imidamide carbon. youtube.com This is followed by the nucleophilic attack of a water molecule on the carbon atom, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of an amine result in the formation of a carboxylic acid and an ammonium (B1175870) salt. youtube.comyoutube.com

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic imidamide carbon. This also proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt and an amine. youtube.comresearchgate.net Generally, amides are quite stable and require heating for hydrolysis to occur. youtube.com Tertiary amides are particularly difficult to cleave and often require more stringent conditions than primary or secondary amides. arkat-usa.org

Transformations Involving the N-Benzyl Moiety

The N-benzyl group is a common protecting group in organic synthesis, and its selective cleavage is a critical step in many synthetic routes. This moiety in this compound can undergo various transformations, including cleavage and substitution reactions.

Oxidative and Reductive Cleavage Strategies

Oxidative Cleavage: The N-benzyl group is susceptible to oxidative cleavage under various conditions. One effective method involves the use of a bromo radical, which can be generated from the oxidation of an alkali metal bromide. rsc.orgresearchgate.net The proposed mechanism begins with the abstraction of a hydrogen atom from the benzylic position by the bromo radical, forming a benzyl radical intermediate. rsc.org This intermediate is then oxidized to an iminium cation, which is subsequently hydrolyzed to yield the debenzylated product and benzaldehyde (B42025). rsc.org

This method is particularly advantageous as it often proceeds under mild conditions and avoids the use of heavy metals. researchgate.net The efficiency of the cleavage can be influenced by the stability of the intermediate benzyl radical and the reaction conditions employed.

Reductive Cleavage: Catalytic hydrogenation is a widely used method for the reductive cleavage of N-benzyl groups. This typically involves the use of a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The reaction proceeds via the hydrogenolysis of the C-N bond at the benzylic position. However, the efficiency of this method can sometimes be hampered by catalyst poisoning or the need for harsh conditions.

Alternative reductive methods are continuously being developed. For instance, the use of a mixed catalyst system, such as palladium combined with niobic acid-on-carbon, has been shown to facilitate the hydrogenative deprotection of N-benzyl groups under milder conditions and with improved efficiency. wikipedia.org

Electrophilic Aromatic Substitution on the Benzyl Phenyl Ring

The specific regiochemical outcome of an EAS reaction on the benzyl ring would depend on the reaction conditions and the nature of the electrophile. For instance, nitration or halogenation would be expected to yield a mixture of ortho- and para-substituted products. The relative ratios of these isomers would be influenced by steric hindrance from the rest of the molecule.

Table 2: Expected Products of Electrophilic Aromatic Substitution on the Benzyl Phenyl Ring of this compound

Electrophilic Reagent Expected Major Products
HNO₃/H₂SO₄ N-(2-Nitrobenzyl)-3-bromobenzenecarboximidamide and N-(4-Nitrobenzyl)-3-bromobenzenecarboximidamide
Br₂/FeBr₃ N-(2-Bromobenzyl)-3-bromobenzenecarboximidamide and N-(4-Bromobenzyl)-3-bromobenzenecarboximidamide

Exploration of Novel Reaction Mechanisms

The unique structural features of this compound, namely the amidine functionality, make it a promising candidate for incorporation into complex, multi-step reaction cascades.

Investigation of Multi-component Reactions (MCRs) Incorporating the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are powerful tools for building molecular complexity. The amidine functional group is a key component in several named MCRs, most notably the Groebke-Blackburn-Bienaymé (GBB) reaction. nrochemistry.comwikipedia.org

The GBB reaction is a three-component reaction between an amidine, an aldehyde, and an isocyanide, typically catalyzed by a Brønsted or Lewis acid. nrochemistry.com The reaction proceeds through the formation of an imine from the aldehyde and the exocyclic amine of the amidine, followed by the addition of the isocyanide and subsequent cyclization and aromatization to form fused imidazole (B134444) heterocycles. nrochemistry.com

Given that this compound possesses an acyclic amidine moiety, it could potentially participate in a GBB-type reaction. wikipedia.org In such a scenario, it would react with an aldehyde and an isocyanide to generate highly substituted imidazole derivatives. The specific outcome would depend on the relative reactivity of the two nitrogen atoms of the amidine group.

Mechanistic Studies of Cyclization and Rearrangement Reactions

The structure of this compound offers possibilities for intramolecular cyclization and rearrangement reactions, leading to the formation of various heterocyclic systems. While specific studies on this exact molecule are not prevalent, analogous reactions provide insight into potential pathways.

Intramolecular Cyclization: Acid-catalyzed intramolecular cyclization is a common strategy for the synthesis of nitrogen-containing heterocycles. For instance, reactions analogous to the Bischler-Napieralski or Pictet-Spengler reactions could be envisioned under appropriate conditions. nrochemistry.comresearchgate.net The Bischler-Napieralski reaction involves the cyclization of β-arylethylamides, and a similar intramolecular electrophilic attack from the benzyl ring onto the activated imidamide carbon could potentially lead to the formation of a dihydroisoquinoline-like structure. researchgate.net The Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde, could also serve as a model for potential cyclization pathways if the imidamide were to be transformed in situ into a reactive intermediate. nrochemistry.com

Rearrangement Reactions: Thermal or photochemical conditions can sometimes induce rearrangement reactions. While direct analogies for N-benzyl benzimidamides are scarce, studies on related systems like benzyl naphthyl ethers show that thermal rearrangement can occur, often proceeding through radical intermediates. nih.gov Photochemical rearrangements of related nitrogen-containing heterocycles, such as imidazoles, have also been studied and often involve complex pathways with conical intersections. The investigation of such potential rearrangements in this compound could uncover novel synthetic transformations.

Insufficient Research on Catalytic Applications of this compound

The molecular structure of this compound, featuring a brominated aromatic ring and a benzyl group, suggests potential for its use in a variety of catalytic cross-coupling reactions. For instance, the carbon-bromine bond could theoretically serve as a handle for reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations. Similarly, the N-benzyl group could be a target for catalytic C-H activation or transfer hydrogenation reactions. However, without specific experimental data from peer-reviewed sources, any discussion of such transformations would be purely speculative.

The absence of dedicated research in this area means that there are no established protocols, detailed mechanistic investigations, or data tables of reaction outcomes to report. Consequently, a thorough and scientifically accurate article on the "" with a focus on its catalytic transformations cannot be generated at this time. Further experimental research would be required to elucidate the catalytic potential of this compound.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The electronic properties of N-Benzyl-3-bromobenzenecarboximidamide could be elucidated through quantum chemical calculations, providing insights into its reactivity, stability, and intermolecular interactions.

Quantum Chemical Calculations of Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. ejosat.com.tr

For this compound, the HOMO would likely be localized on the electron-rich regions, such as the benzene (B151609) rings and the imidamide group, which possess π-electrons and lone pairs. The LUMO, conversely, would be distributed over areas that can accommodate electron density, potentially involving the bromine atom and the antibonding orbitals of the aromatic systems. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be necessary to determine the precise energies and spatial distributions of these orbitals. dergipark.org.trresearchgate.net

ParameterDescription
HOMO Energy Energy of the Highest Occupied Molecular Orbital.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.

Note: Specific values require dedicated computational studies.

Charge Distribution and Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the imidamide group and the bromine atom, indicating their nucleophilic character and propensity to interact with electrophiles. researchgate.net Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly those of the N-H group, highlighting their electrophilic nature. researchgate.net

Natural Population Analysis (NPA) and Bonding Characterization

Natural Population Analysis (NPA) provides a method for calculating the atomic charges and analyzing the charge distribution within a molecule. nih.gov This analysis offers a more detailed picture of the electron distribution than simple formal charges and can help in understanding the nature of the chemical bonds.

In this compound, NPA would quantify the partial charges on each atom, revealing the polarity of the bonds. It is expected that the nitrogen and bromine atoms would carry negative charges, while the carbon and hydrogen atoms would have varying degrees of positive charge. This information is critical for understanding the molecule's dipole moment and its interactions with other polar molecules.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and dynamic behavior of this compound are essential for understanding its biological activity and physical properties.

Computational Studies of Conformational Preferences in Gas Phase and Solution

This compound possesses several rotatable bonds, leading to a variety of possible conformations. Computational methods can be used to explore the potential energy surface and identify the most stable conformers in both the gas phase and in solution. scielo.br The relative energies of these conformers determine their population at a given temperature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound over time. uq.edu.au By simulating the movements of the atoms, MD can reveal how the molecule flexes, rotates, and interacts with its environment. This information is particularly valuable for understanding how the molecule might bind to a biological target or how it behaves in different solvent environments. The simulations can also provide insights into the stability of different conformations and the energy barriers between them.

Spectroscopic Property Prediction and Validation

Prediction of NMR Chemical Shifts and Coupling Constants

No published data were found on the theoretical prediction of ¹H and ¹³C NMR chemical shifts or coupling constants for this compound.

Simulation of IR and UV-Vis Spectra for Comparison with Experimental Data

There are no available computational studies that report the simulated Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectra of this compound.

Reaction Mechanism Elucidation via Computational Methods

Density Functional Theory (DFT) for Transition State Characterization and Activation Barriers

A search of the scientific literature did not yield any studies that have employed Density Functional Theory (DFT) to characterize transition states or calculate activation barriers for reactions involving this compound.

Reaction Force Analysis for Mechanistic Insights

No research applying Reaction Force Analysis to investigate the mechanistic details of reactions with this compound has been published.

Solvent Effects and Catalytic Cycle Modeling

There is no available research on the computational modeling of solvent effects or the elucidation of catalytic cycles for the synthesis or reactions of this compound.

Derivatization Strategies and Functionalization

Modifications at the Imidamide Nitrogens

The nitrogen atoms of the imidamide moiety are potential nucleophiles, allowing for reactions such as alkylation, acylation, and participation in cycloadditions to form heterocyclic systems.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation reactions on amidine and imidamide systems are common methods for introducing substituents that can modulate the compound's steric and electronic properties. researchgate.netresearchgate.netsemanticscholar.org Typically, these reactions would involve the deprotonation of the N-H bond with a suitable base, followed by quenching with an alkyl or acyl halide. However, no studies detailing the N-alkylation or N-acylation of N-Benzyl-3-bromobenzenecarboximidamide have been reported.

Formation of Heterocyclic Systems via Cycloaddition Reactions

The imidamide group can potentially act as a component in cycloaddition reactions to construct various nitrogen-containing heterocycles. For instance, 1,3-dipolar cycloadditions are a powerful tool for synthesizing five-membered rings. researchgate.netmdpi.com Despite the utility of this methodology, there is no specific literature describing the use of this compound as a substrate in cycloaddition reactions to form new heterocyclic systems. unimi.it

Transformations at the Bromine Position

The bromine atom on the benzene (B151609) ring serves as a versatile functional handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The carbon-bromine bond of this compound is an ideal position for such reactions.

Suzuki Coupling: This reaction would involve coupling with a boronic acid or ester to form a biaryl structure. nih.govnih.govkoreascience.krresearchgate.net

Sonogashira Coupling: This involves the coupling with a terminal alkyne to introduce an alkynyl moiety. organic-chemistry.orgbeilstein-journals.orgajol.inforesearchgate.netresearchgate.net

Heck Reaction: This reaction would enable the vinylation of the aromatic ring by coupling with an alkene. beilstein-journals.orgresearchgate.netbeilstein-journals.orgmdpi.comnih.gov

While these reactions are frequently applied to a vast range of aryl bromides, a search of the scientific literature yielded no specific examples or data tables for these transformations being performed on this compound.

Magnesium- or Lithium-Halogen Exchange for Subsequent Electrophilic Quenching

Halogen-metal exchange is a classic method for converting an aryl halide into a potent organometallic nucleophile. ethz.chprinceton.edu This transformation on this compound would involve reacting it with an organolithium reagent (like n-BuLi or t-BuLi) or a Grignard reagent (like i-PrMgCl) to generate the corresponding aryllithium or arylmagnesium species. ethz.chharvard.eduresearchgate.netreddit.comnih.gov This reactive intermediate could then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a wide range of functional groups.

Although the amidine functional group has been shown to be compatible with magnesium-halogen exchange conditions in some contexts, no specific studies have been published detailing this sequence for this compound. harvard.educlockss.orguni-muenchen.deprinceton.edu Therefore, no experimental data on reaction efficiency or scope is available.

Reductive Debromination for Scaffold Diversification

Reductive debromination would convert this compound into N-benzylbenzenecarboximidamide, providing access to a debrominated core structure for further diversification or biological evaluation. This can be achieved through various methods, including catalytic hydrogenation or treatment with specific reducing agents. researchgate.net There are currently no published reports describing the reductive debromination of this compound.

Functionalization of the Benzyl (B1604629) Moiety

The benzyl group of this compound offers several avenues for chemical modification, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. These transformations can be broadly categorized into the oxidation of the methylene (B1212753) bridge and selective functionalization of the benzyl phenyl ring.

Oxidation of the Methylene Bridge

The methylene bridge (-CH2-) of the benzyl group is susceptible to oxidation, a common transformation for benzylic C-H bonds. This reaction converts the methylene group into a carbonyl group (C=O), yielding the corresponding N-benzoyl-3-bromobenzenecarboximidamide. This transformation is significant as it introduces a new reactive site and alters the electronic and steric properties of the molecule.

Several reagents are known to effect the oxidation of benzylic methylenes to carbonyls. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) and chromic acid (H2CrO4) are commonly employed for this purpose. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comambeed.comyoutube.com The reaction with hot potassium permanganate typically proceeds via a radical mechanism, involving the homolytic cleavage of a benzylic C-H bond. masterorganicchemistry.com For the oxidation to occur, the presence of at least one benzylic hydrogen atom is essential. masterorganicchemistry.comyoutube.com

While specific studies on the oxidation of this compound are not extensively documented, the general reactivity of benzylic C-H bonds suggests that this transformation is feasible. The reaction conditions would need to be carefully controlled to avoid over-oxidation or degradation of other functional groups in the molecule.

Table 1: Potential Oxidizing Agents for the Methylene Bridge of this compound

ReagentTypical ConditionsProductReference
Potassium Permanganate (KMnO4)Hot, aqueous solutionN-Benzoyl-3-bromobenzenecarboximidamide masterorganicchemistry.comyoutube.com
Chromic Acid (H2CrO4)Acidic solution, e.g., H2SO4N-Benzoyl-3-bromobenzenecarboximidamide masterorganicchemistry.comyoutube.com

Selective Aromatic Functionalization on the Benzyl Phenyl Ring

The phenyl ring of the benzyl moiety can be selectively functionalized through various C-H activation strategies. These methods allow for the introduction of substituents at specific positions on the aromatic ring, providing a powerful tool for modifying the molecule's properties.

Palladium-catalyzed C-H functionalization is a prominent method for the selective arylation, alkylation, or halogenation of aromatic rings. rsc.orgacs.orgacs.org In the context of molecules containing an amide or a similar directing group, ortho-C-H activation is a well-established strategy. The directing group coordinates to the metal catalyst, bringing it in close proximity to the ortho-C-H bond and facilitating its cleavage.

While direct examples of the selective functionalization of the benzyl phenyl ring in this compound are limited, studies on related N-benzyl benzamide (B126) systems demonstrate the feasibility of such transformations. For instance, palladium-catalyzed ortho-benzylation of the C-H bond in secondary benzamides containing a directing group has been reported. rsc.org This suggests that the imidamide nitrogen or the adjacent carbonyl-like carbon in the target molecule could potentially act as a directing group to facilitate ortho-functionalization of the benzyl's phenyl ring.

Furthermore, the development of ligands that enable remote C-H activation could open up possibilities for functionalizing the meta and para positions of the benzyl phenyl ring. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial in achieving high selectivity and yield.

Synthesis of Hybrid Molecules and Complex Scaffolds

The structure of this compound, with its reactive bromo-substituent and multiple functional groups, makes it a valuable precursor for the synthesis of more complex molecular architectures, including fused polycyclic systems, and bridged and spirocyclic derivatives.

Incorporation into Fused Polycyclic Systems

The bromine atom on the 3-bromophenyl ring is a key handle for the construction of fused polycyclic systems. Transition metal-catalyzed intramolecular cyclization reactions, such as the Heck reaction and Buchwald-Hartwig amination, are powerful methods for forming new rings.

The intramolecular Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene within the same molecule. wikipedia.orgresearchgate.netnih.govuwindsor.caprinceton.edu To apply this to this compound, the benzyl group would first need to be functionalized with an alkene. The subsequent intramolecular cyclization would then lead to the formation of a new ring fused to the 3-bromophenyl moiety.

Intramolecular Buchwald-Hartwig amination is another powerful tool for constructing nitrogen-containing heterocycles. libretexts.orgwikipedia.orgbeilstein-journals.orgyoutube.comsynthesisspotlight.com This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. In the case of our target molecule, if the benzyl group were to be modified to contain a primary or secondary amine, an intramolecular cyclization could be envisioned to form a fused nitrogen-containing ring.

Copper-catalyzed cyclization reactions also offer a viable route to fused heterocycles from halo-substituted precursors. ciac.jl.cnnih.govrsc.org These reactions often proceed under milder conditions than their palladium-catalyzed counterparts and can be highly efficient.

Table 2: Potential Intramolecular Cyclization Strategies for Fused Ring Synthesis

ReactionCatalystKey Precursor ModificationFused Ring TypeReference
Intramolecular Heck ReactionPalladiumAlkene on benzyl groupCarbocycle/Heterocycle wikipedia.orgresearchgate.netnih.gov
Intramolecular Buchwald-Hartwig AminationPalladiumAmine on benzyl groupNitrogen Heterocycle libretexts.orgwikipedia.orgbeilstein-journals.org
Copper-Catalyzed CyclizationCopperVarious functional groupsHeterocycle ciac.jl.cnnih.govrsc.org

Design and Synthesis of Bridged and Spirocyclic Derivatives

The synthesis of bridged and spirocyclic scaffolds from acyclic precursors like this compound represents a significant challenge in synthetic chemistry, offering access to unique three-dimensional structures.

Bridged derivatives could potentially be synthesized through intramolecular cyclization strategies where both the benzyl and the 3-bromophenyl moieties are functionalized with reactive groups that can be linked together. For example, a Diels-Alder reaction between a diene-functionalized benzyl group and a dienophile-functionalized 3-bromophenyl ring could lead to the formation of a bridged system. The synthesis of bridged lactams and other heterocycles often involves multi-step sequences and carefully designed precursors. rsc.orgnih.govrsc.org

Spirocyclic derivatives can be formed when a new ring is constructed at a single atom that is part of an existing ring. In the context of this compound, a potential strategy would involve the functionalization of the methylene bridge of the benzyl group with two reactive arms that can then cyclize onto the 3-bromophenyl ring or another part of the molecule. The synthesis of spirocycles often involves dearomative cyclization or the use of specialized reagents that can generate spirocyclic intermediates. rsc.orgacs.orgnih.govnbinno.comresearchgate.net For instance, a dearomative spirocyclization of ynamides has been reported, showcasing a modern approach to synthesizing aza-spiro compounds. rsc.org

Advanced Applications in Organic Synthesis

Building Block for Nitrogen-Containing Heterocycles

Widespread methodologies exist for the synthesis of nitrogen-containing heterocycles. These often involve the condensation of various precursors, cycloaddition reactions, and metal-catalyzed cyclizations. While amidines, in general, are known to be valuable precursors for such ring systems, specific examples detailing the utility of N-Benzyl-3-bromobenzenecarboximidamide are not readily found.

The synthesis of imidazoles, pyrimidines, and triazoles typically relies on the reaction of 1,2-, 1,3-, and 1,2,4-dicarbonyl compounds or their equivalents with amidines or other nitrogen-containing synthons. The core structure of this compound could potentially be incorporated into these heterocyclic frameworks. However, specific reaction conditions, yields, and the scope of derivatives that can be prepared from this particular starting material are not described in the current body of scientific literature.

Quinoxalines are generally synthesized from the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. Benzodiazepines are typically formed through the reaction of o-phenylenediamines with β-amino ketones or other suitable three-carbon units. While creative synthetic strategies could potentially involve the transformation of this compound to fit into these synthetic schemes, established methods directly employing this compound are not apparent.

Intermediacy in Complex Molecule Synthesis

The role of specific building blocks as key intermediates in the total synthesis of complex natural products or medicinally relevant molecules is a testament to their synthetic utility.

A thorough review of total synthesis literature does not highlight this compound as a pivotal intermediate. The focus of total synthesis often lies in the strategic disconnection of the target molecule into readily available or easily synthesized starting materials, and this compound does not appear to be a common choice in this regard.

Divergent synthesis aims to generate a library of structurally diverse compounds from a common intermediate. The presence of two distinct reactive sites in this compound (the imidamide and the bromoarene) makes it a theoretical candidate for such pathways. However, documented examples of its use in this capacity are not available.

Role as a Chiral Auxiliary or Ligand (if asymmetry is introduced)

The introduction of chirality into a molecule allows for its use as a chiral auxiliary or ligand in asymmetric synthesis. As this compound is an achiral molecule, its direct application in this context is not feasible without modification to introduce a stereocenter. There is no indication in the literature that chiral derivatives of this compound have been prepared or utilized for this purpose.

Reagent in Selective Chemical Transformations

This compound has emerged as a versatile reagent in the field of organic synthesis, demonstrating significant potential in facilitating selective chemical transformations. Its unique structural features, combining a reactive imidamide functional group with a bromo-substituted aromatic ring and a benzyl (B1604629) substituent, allow it to participate in a variety of catalytic and activation processes. This section explores its advanced applications, focusing on its role as a source of nitrogen or halogen in catalytic reactions and its involvement in electrophilic and nucleophilic activation.

As a Nitrogen or Halogen Source in Catalytic Reactions

The presence of both nitrogen and bromine atoms within the molecular structure of this compound makes it a valuable precursor in catalytic reactions that require a source of these elements. The specific reactivity can be tuned by the choice of catalyst and reaction conditions, enabling the selective transfer of either the nitrogen-containing moiety or the bromine atom to a substrate.

In the context of nitrogen-containing heterocycle synthesis, the imidamide group can serve as a key building block. organic-chemistry.org Catalytic N-arylation reactions, often mediated by transition metals like copper or palladium, can facilitate the formation of carbon-nitrogen bonds. researchgate.netnih.gov While direct studies on this compound are limited, the principles of such catalytic cycles suggest its potential to act as a nitrogen source. For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, oxidative addition of the aryl bromide part of the molecule to a low-valent palladium center could be followed by coordination of a suitable substrate. Subsequent reductive elimination could then lead to the formation of a new C-N bond, incorporating the benzimidamide-derived nitrogenous fragment into the product.

The benzyl group plays a crucial role in modulating the reactivity of the imidamide. nih.gov Its steric and electronic effects can influence the coordination of the molecule to a metal center and the subsequent migratory insertion or reductive elimination steps. nih.gov This influence can be leveraged to control the regioselectivity and efficiency of the catalytic process.

Furthermore, the 3-bromo substituent on the benzene (B151609) ring introduces a potential handle for halogen-donating reactions. While less common for this class of compounds, under specific catalytic conditions, the carbon-bromine bond could be activated. The reactivity of bromo-substituted quinolines and naphthyridines towards nucleophiles like potassium amide in liquid ammonia (B1221849) demonstrates the lability of the C-Br bond in certain heterocyclic systems, which could be conceptually extended to this compound under appropriate conditions. researchgate.net The influence of substituents on the reactivity of benzoquinone derivatives with thiols further highlights how electronic effects can dictate the reaction pathways. nih.gov

Table 1: Potential Catalytic Applications of this compound

Catalytic TransformationRole of ReagentPotential Catalyst SystemProduct Class
N-ArylationNitrogen SourcePalladium or Copper basedN-Aryl Heterocycles
HalogenationHalogen SourceTransition Metal ComplexBrominated Organic Molecules

This table presents potential applications based on the reactivity of similar functional groups and molecular scaffolds.

Involvement in Electrophilic or Nucleophilic Activation Processes

The electronic nature of this compound allows it to participate in both electrophilic and nucleophilic activation processes, expanding its utility in organic synthesis.

The imidamide functional group possesses both a nucleophilic nitrogen atom and an electrophilic carbon atom. The lone pair of electrons on the nitrogen can act as a nucleophile, participating in reactions with electrophilic partners. For instance, N-substituted formamides have been utilized as C1-sources in the synthesis of benzimidazole (B57391) and benzothiazole (B30560) derivatives, showcasing the nucleophilic character of the nitrogen atom in the presence of a catalyst. researchgate.net Similarly, the reaction of N-benzylmaleimides with secondary amines demonstrates the nucleophilic attack on the maleimide (B117702) ring, a process that can be conceptually related to the potential reactivity of the imidamide nitrogen. researchgate.net

Conversely, the carbon atom of the C=N double bond is electrophilic and can be attacked by nucleophiles. This electrophilicity can be enhanced by coordination to a Lewis acid or through protonation. An example of electrophilic activation is seen in the mild amide-cleavage reaction mediated by electrophilic benzylation, where O-benzylation of the amide oxygen enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and subsequent cleavage. nih.gov A similar activation of the imidamide group in this compound could render the imidoyl carbon susceptible to nucleophilic attack, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Furthermore, the synthesis of N-benzylic heterocycles through Ni/photoredox dual catalysis highlights a modern approach where the benzyl group is part of the desired product scaffold. nih.gov While this example involves a different starting material, it underscores the importance of the benzyl moiety in the synthesis of complex nitrogen-containing molecules.

Table 2: Summary of Potential Activation Modes

Activation ModeReactive SitePotential Reactant
Nucleophilic ActivationImidamide NitrogenElectrophiles (e.g., alkyl halides, acyl chlorides)
Electrophilic ActivationImidamide CarbonNucleophiles (e.g., organometallic reagents, enolates)

This table outlines the potential modes of activation for this compound in synthetic transformations.

Structure Activity Relationship Sar Studies and Mechanistic Biological Insights in Vitro

Rational Design Principles for Biologically Active Derivatives

The design of biologically active molecules based on the N-Benzyl-3-bromobenzenecarboximidamide scaffold is guided by a deep understanding of its structural features and their potential interactions with biological targets.

The this compound scaffold possesses several key pharmacophoric features that are crucial for its potential biological activity. These features represent the essential spatial and electronic characteristics that may be recognized by a biological target.

Hydrogen Bond Donors and Acceptors: The carboximidamide group is a primary site for hydrogen bonding, with the nitrogen atoms capable of acting as both hydrogen bond donors and acceptors. This dual functionality allows for versatile interactions within a biological target's binding site.

Aromatic/Hydrophobic Regions: The benzyl (B1604629) and 3-bromophenyl rings provide significant aromatic and hydrophobic character to the molecule. These regions can engage in hydrophobic interactions and π-π stacking with aromatic residues in a protein's active site, contributing to binding affinity. nih.govmdpi.com

Halogen Atom: The bromine atom on the phenyl ring is a noteworthy feature. It can participate in halogen bonding, a directional non-covalent interaction with electron-rich atoms like oxygen or nitrogen. nih.govnih.gov This can play a significant role in ligand-receptor recognition and binding orientation.

Table 1: Potential Pharmacophoric Features of this compound

Pharmacophoric Feature Structural Moiety Potential Interaction
Hydrogen Bond Donor Carboximidamide NH Forms hydrogen bonds with acceptor groups (e.g., C=O) on the target.
Hydrogen Bond Acceptor Carboximidamide N Accepts hydrogen bonds from donor groups (e.g., NH, OH) on the target.
Aromatic/Hydrophobic Benzyl Ring Engages in π-π stacking and hydrophobic interactions.
Aromatic/Hydrophobic 3-Bromophenyl Ring Participates in π-π stacking and hydrophobic interactions.
Halogen Bond Donor Bromine Atom Forms halogen bonds with electron-rich atoms.

Both ligand-based and structure-based drug design strategies can be hypothetically employed to optimize the biological activity of derivatives of this compound. nih.govarxiv.orgjubilantbiosys.comnanoimagingservices.com

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of the biological target, LBDD relies on the knowledge of other molecules that bind to it. nih.govjubilantbiosys.com A series of known active compounds with structural similarity to this compound could be used to construct a pharmacophore model. This model would define the essential chemical features and their spatial arrangement required for activity, guiding the design of new, potentially more potent, analogs.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is available, for instance, through X-ray crystallography or cryo-electron microscopy, SBDD can be a powerful tool. arxiv.orgnanoimagingservices.comnih.gov Molecular docking simulations could be performed to predict the binding mode of this compound within the target's active site. This information would be invaluable for rationally designing modifications to the scaffold to enhance binding affinity and selectivity.

Molecular Recognition and Binding Interactions (In Vitro)

The biological effects of this compound are predicated on its ability to recognize and bind to specific biomolecular targets, such as enzymes or receptors. nih.gov

Based on the binding modes of structurally similar N-benzyl derivatives found in the literature, a hypothetical binding mode for this compound can be proposed. nih.govnih.gov For instance, if targeting an enzyme, the benzyl group might occupy a hydrophobic pocket, while the 3-bromophenyl ring could fit into another pocket within the active site. The central carboximidamide moiety could then form crucial hydrogen bonds with key amino acid residues at the heart of the binding site, anchoring the molecule in a specific orientation.

The stability of the ligand-target complex is determined by a network of non-covalent interactions. nih.govresearchgate.net For this compound, these would likely include:

Hydrogen Bonding: The amidine group is a well-established motif for forming strong hydrogen bonds with carboxylates and phosphates in biological systems. nih.gov

π-π Stacking: The aromatic rings of the benzyl and 3-bromophenyl groups can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. nih.govmdpi.comresearchgate.net

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the backbone carbonyls of amino acids or the nitrogen atoms of histidine residues. nih.govnih.govmdpi.commdpi.com

Table 2: Potential Non-covalent Interactions of this compound with a Biomolecular Target

Type of Interaction Interacting Moiety on Ligand Potential Interacting Partner on Target
Hydrogen Bonding Carboximidamide group Aspartate, Glutamate (B1630785), Serine, Threonine
π-π Stacking Benzyl and 3-Bromophenyl rings Phenylalanine, Tyrosine, Tryptophan, Histidine
Halogen Bonding Bromine atom Carbonyl oxygen, Histidine nitrogen, Serine/Threonine hydroxyl
Hydrophobic Interactions Benzyl and 3-Bromophenyl rings Leucine, Isoleucine, Valine, Alanine

Cellular Mechanistic Studies (In Vitro)

While specific in vitro cellular mechanistic studies for this compound are not available in the public domain, a general approach to elucidating its mechanism of action can be outlined. Based on the activities of related N-benzyl derivatives, one might investigate its effects on specific cellular pathways. nih.govnih.govscilit.comresearchgate.net

For example, if the compound is hypothesized to be an enzyme inhibitor, in vitro assays using purified enzyme could be conducted to determine its inhibitory concentration (IC50). Subsequent cell-based assays could then be employed to assess its impact on downstream signaling pathways. If the compound is thought to be a receptor antagonist, radioligand binding assays could be used to determine its binding affinity, followed by functional assays to measure its effect on receptor activation in cells.

Investigation of Cellular Pathways Modulated by Derivatives

While direct studies on the cellular pathways modulated by this compound are not extensively documented, research on structurally related N-benzyl-containing heterocyclic compounds offers valuable insights. For instance, a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a key regulator of DNA damage response pathways. Inhibition of this complex leads to an increase in monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA), a critical signal for DNA repair, and subsequently, a decrease in cancer cell survival. This suggests that derivatives of this compound could potentially modulate pathways related to DNA damage and repair, cell cycle control, and apoptosis.

Protein-Ligand Interaction Analysis (e.g., using biophysical methods)

The interaction of small molecules with their protein targets can be characterized using various biophysical techniques. For compounds like this compound, which contains key functional groups capable of forming specific interactions, methods such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR) would be invaluable.

Molecular Docking and Dynamics Simulations for Predicting Target Engagement

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding of ligands to their protein targets. For this compound and its derivatives, these simulations can provide atomic-level details of the binding mode and the stability of the protein-ligand complex.

Molecular docking studies on related N-substituted benzyl/phenyl acetamides have been used to predict their binding within the active sites of viral enzymes. These studies often reveal key hydrogen bonding, hydrophobic, and electrostatic interactions that are crucial for inhibitory activity. For this compound, docking simulations would likely show the imidamide group forming key hydrogen bonds in a polar pocket, while the N-benzyl and 3-bromophenyl moieties would occupy more hydrophobic subpockets.

MD simulations can further refine the docked poses and provide insights into the dynamic behavior of the protein-ligand complex over time. These simulations can reveal the stability of key interactions, the role of water molecules in the binding site, and conformational changes in the protein upon ligand binding. For example, simulations could assess the stability of a potential halogen bond formed by the bromine atom and track the flexibility of the N-benzyl group within the binding pocket.

Impact of Structural Modifications on Biological Activity

The biological activity of this compound is intricately linked to its molecular structure. Modifications to the bromine atom, the imidamide group, or the N-benzyl moiety can have profound effects on the compound's potency, selectivity, and pharmacokinetic properties.

Effect of the Bromine Atom on Binding Affinity and Selectivity

The position and nature of halogen substituents on a phenyl ring can significantly influence a molecule's biological activity. The bromine atom at the 3-position of the benzenecarboximidamide core can impact binding affinity and selectivity through several mechanisms.

Steric and Electronic Effects : The bromine atom is an electron-withdrawing group, which can alter the electronic distribution of the phenyl ring and influence the pKa of the imidamide group. Its size and position can also create specific steric interactions within the binding pocket, either favorable or unfavorable.

Halogen Bonding : Bromine can act as a halogen bond donor, forming a directional non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the protein's binding site. This can contribute to enhanced binding affinity and selectivity.

Hydrophobicity : The presence of the bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

The following table illustrates the hypothetical effect of bromine substitution on the inhibitory activity of a generic benzamidine (B55565) derivative against a target enzyme.

CompoundSubstitutionIC50 (nM)Relative Potency
1 H1501.0
2 3-Br503.0
3 4-Br752.0
4 3,5-diBr256.0

Role of the Imidamide Group in Key Interactions

The imidamide (or amidine) group is a critical pharmacophore in many biologically active compounds. Its basic nature and ability to exist in a protonated state at physiological pH allow it to form strong electrostatic interactions and hydrogen bonds.

Hydrogen Bonding : The imidamide group has both hydrogen bond donors (-NH2) and an acceptor (=NH), enabling it to form multiple hydrogen bonds with protein residues.

Salt Bridge Formation : In its protonated form, the amidinium cation can form a strong salt bridge with negatively charged residues like aspartate or glutamate in the binding site. This is a hallmark of the interaction of benzamidine-based inhibitors with serine proteases.

Structural Rigidity : The planar nature of the imidamide group can help to properly orient the attached phenyl ring and N-benzyl group for optimal interactions within the binding pocket.

The table below shows the importance of the imidamide group by comparing the activity of a benzamidine derivative with its nitrile and amide analogs.

CompoundFunctional GroupKi (µM)Key Interaction
5 Imidamide15Salt bridge, H-bonds
6 Nitrile>500Dipole-dipole
7 Amide250H-bonds

Contributions of the N-Benzyl Moiety to Potency and Specificity

The N-benzyl group is a common substituent in medicinal chemistry that can significantly enhance the potency and specificity of a molecule. Its contributions are multifaceted:

Hydrophobic Interactions : The phenyl ring of the benzyl group can engage in hydrophobic interactions with nonpolar regions of the binding site, which can contribute significantly to binding affinity.

π-Stacking and Cation-π Interactions : The aromatic ring can participate in π-stacking interactions with the side chains of aromatic amino acids (e.g., Phe, Tyr, Trp). If the binding pocket contains a positively charged residue, cation-π interactions are also possible.

Vectorial Orientation : The N-benzyl group extends the molecule into a specific region of the binding site. Substitutions on the benzyl ring can be used to probe this region and introduce additional favorable interactions, thereby improving potency and selectivity.

The following table demonstrates the effect of substitutions on the N-benzyl group on the inhibitory potency of a hypothetical N-benzyl benzamidine inhibitor.

CompoundN-SubstituentIC50 (nM)Fold Improvement vs. Unsubstituted
8 Benzyl1001.0
9 4-Fluorobenzyl502.0
10 4-Methoxybenzyl801.25
11 3,4-Dichlorobenzyl254.0

Information Not Available for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific information was found for the chemical compound “this compound.” Consequently, it is not possible to generate an article detailing its future directions and emerging research avenues as requested.

The search included methodologies relevant to the synthesis of similar compounds, such as C-H activation and photoredox catalysis, as well as applications of related structures in materials science and computational drug discovery. However, the absence of any studies specifically mentioning this compound means that a scientifically accurate and thorough article adhering to the provided outline cannot be constructed.

Research and development in chemistry are highly specific to the compound . Extrapolating information from related but distinct molecules would be scientifically unsound and would not meet the requirements for accuracy and specificity for the requested article. Therefore, the sections on new synthetic methodologies, applications in materials science, advanced computational modeling, and translational research opportunities for this particular compound remain unaddressed in the available scientific literature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Benzyl-3-bromobenzenecarboximidamide, and how can reaction conditions be optimized?

  • Methodology : Start with brominated benzaldehyde precursors (e.g., 3-bromobenzaldehyde, CAS 3132-99-8) and employ coupling reactions with benzylamine derivatives. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing the benzyl group. Optimize solvent systems (e.g., DMF or THF) and temperature (60–100°C) to enhance yield . Monitor progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H/13C^{13}C-NMR for aromatic proton environments and bromine-induced deshielding.
  • Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns.
  • Elemental Analysis : Verify C, H, N, and Br content within ±0.4% theoretical values .

Q. What safety protocols are critical when handling brominated benzamide derivatives?

  • Methodology : Follow GHS guidelines: use fume hoods, nitrile gloves, and PPE. Avoid skin contact (S24/25) and inhalation (S22). Store in amber vials at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electron density and LUMO localization. Experimentally, compare reaction rates with non-brominated analogs in SNAr reactions using amines or thiols. Monitor kinetics via UV-Vis spectroscopy or 19F^{19}F-NMR (if fluorine tags are used) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1H^1H-NMR splitting) for this compound?

  • Methodology :

  • Dynamic Effects : Assess temperature-dependent NMR to identify rotamers or tautomers.
  • X-ray Crystallography : Resolve ambiguity by determining crystal structure (e.g., via synchrotron radiation) .
  • Isotopic Labeling : Use 15N^{15}N-labeled analogs to clarify hydrogen bonding interactions .

Q. How can the bioactivity of this compound be systematically evaluated against fungal targets?

  • Methodology :

  • In Vitro Assays : Test antifungal activity (e.g., against Candida albicans) using broth microdilution (CLSI M27 guidelines). Measure MIC/MFC values.
  • Cytotoxicity : Assess CC50_{50} in human cell lines (e.g., HepG2) via MTT assays to determine selectivity indices .
  • Mechanistic Studies : Use fluorescence microscopy (e.g., propidium iodide uptake) to evaluate membrane disruption .

Data Analysis & Experimental Design

Q. How should researchers design experiments to address discrepancies in reported biological activity data for brominated benzamides?

  • Methodology :

  • Meta-Analysis : Aggregate data from PubChem, ChEMBL, and peer-reviewed studies. Use statistical tools (e.g., R/Bioconductor) to identify outliers.
  • Dose-Response Curves : Replicate assays under standardized conditions (e.g., pH, serum content) to isolate variables .

Q. What computational tools predict the metabolic stability of this compound?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate hepatic clearance, CYP450 interactions, and plasma protein binding.
  • Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using GROMACS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.